

Application Notes and Protocols: Sonogashira Coupling of 7-Bromoindole with Alkynes

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Compound of Interest

Compound Name: 7-Bromoindole

Cat. No.: B1273607

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Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp^2 -hybridized carbon atoms of aryl halides and sp -hybridized carbon atoms of terminal alkynes.[1] This reaction is of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active compounds, and functionalization at the 7-position provides a strategic vector for modulating pharmacological activity.[2] **7-Bromoindole** serves as a key building block, with the bromine atom acting as a reactive handle for palladium-catalyzed cross-coupling reactions.[2]

The Sonogashira coupling of **7-bromoindole** with a diverse range of terminal alkynes allows for the synthesis of 7-alkynylindoles. These products are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and organic materials.[3] The reaction is typically carried out under mild conditions and demonstrates a broad tolerance for various functional groups.[4]

This document provides detailed application notes and protocols for the Sonogashira coupling of **7-bromoindole** with terminal alkynes, including tabulated quantitative data, detailed experimental procedures, and visualizations of the reaction workflow and mechanism.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Sonogashira coupling of **7-bromoindole** with various terminal alkynes. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.^[5] For less reactive aryl bromides, heating may be necessary to drive the reaction to completion.^[5] N-protection of the indole moiety can also be a critical factor in optimizing the reaction, as the acidic N-H proton can sometimes interfere with the catalytic cycle.^[5]

Table 1: Sonogashira Coupling of N-Protected **7-Bromoindole** with Various Alkynes

| Entry | Alkyne | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|-------|-------------------------|--|---------------------------------|---------|------------|----------|-----------|
| 1 | Phenylacetylene | PdCl ₂ (PPh ₃) ₂ / CuI | Et ₃ N | DMF | 80 | 6 | 91 |
| 2 | 1-Hexyne | Pd(PPh ₃) ₄ / CuI | DIPA | Toluene | 100 | 12 | 85 |
| 3 | Trimethylsilylacetylene | Pd(OAc) ₂ / XPhos / CuI | Cs ₂ CO ₃ | Dioxane | 90 | 8 | 95 |
| 4 | Propargyl alcohol | PdCl ₂ (dppf) / CuI | K ₂ CO ₃ | MeCN | 60 | 10 | 88 |
| 5 | 4-Ethynylanisole | Pd ₂ (dba) ₃ / SPhos / CuI | t-BuOK | THF | RT | 24 | 93 |

Yields are for isolated products. Data is compiled and representative of typical conditions found in the literature.

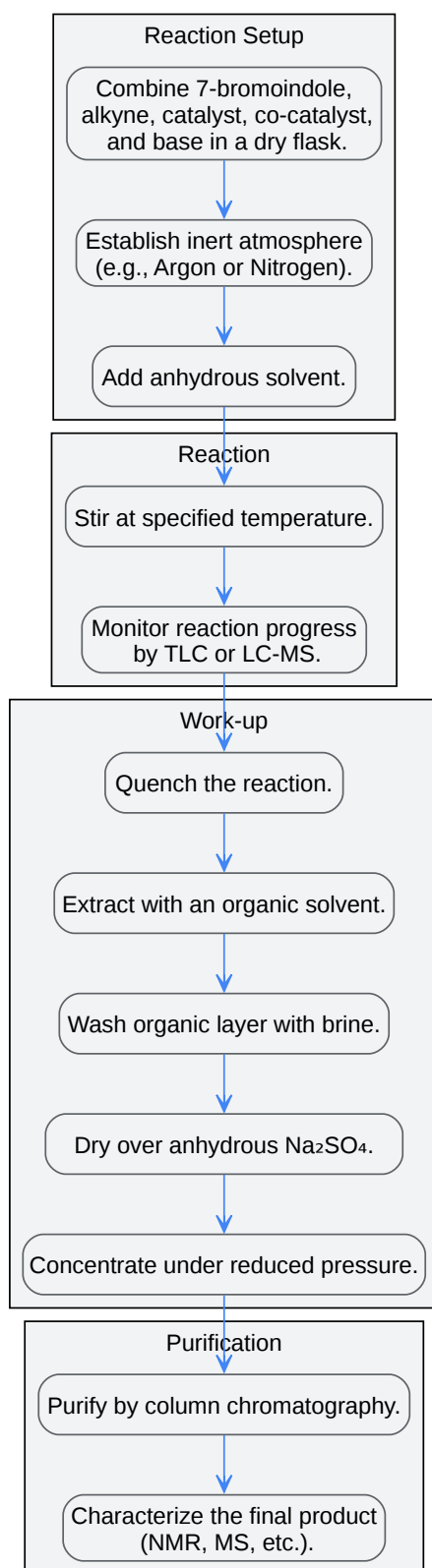
Table 2: Sonogashira Coupling of N-Unprotected **7-Bromoindole** with Various Alkynes

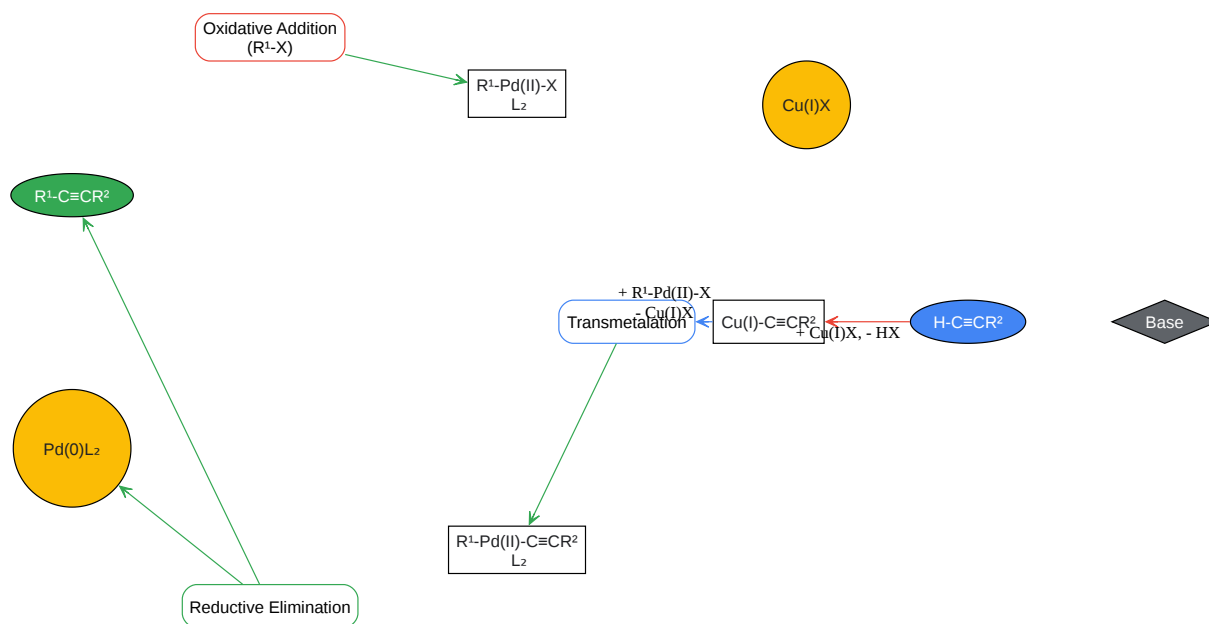
| Entry | Alkyne | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|-------|----------------------|--|---------------------------------|--------------------------|------------|----------|-----------|
| 1 | Phenylacetylene | PdCl ₂ (PPH ₃) ₂ / CuI | Et ₃ N / DIPA (1:1) | DMF | 90 | 12 | 78 |
| 2 | 1-Octyne | Pd(PPh ₃) ₄ / CuI | Piperidine | THF | 65 | 16 | 72 |
| 3 | Cyclopropylacetylene | Pd(OAc) ₂ / P(t-Bu) ₃ / CuI | K ₃ PO ₄ | Dioxane/H ₂ O | 100 | 8 | 81 |
| 4 | 3-Butyn-1-ol | PdCl ₂ (dppf) / CuI | CS ₂ CO ₃ | MeCN | 70 | 12 | 75 |
| 5 | (4-Pyridyl)acetylene | Pd ₂ (dba) ₃ / Xantphos / CuI | DBU | Toluene | 110 | 6 | 85 |

Yields are for isolated products. Successful coupling with N-protected indoles often requires careful optimization of the reaction conditions.[5]

Mandatory Visualization

Experimental Workflow





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